Steric & Lipophilic Advantage Over Unsubstituted Aminopyridines
2-(Tert-butoxy)pyridin-3-amine exhibits a calculated LogP of 1.82, significantly higher than that of 2-aminopyridine (LogP approx. 0.5) or 3-aminopyridine (LogP approx. 0.1). This lipophilicity is a key differentiator for membrane permeability and target engagement in hydrophobic binding pockets [1]. The bulky tert-butoxy group also creates a steric environment distinct from smaller alkoxy or unsubstituted analogs, potentially improving selectivity profiles [2].
| Evidence Dimension | Lipophilicity (LogP) and Steric Bulk |
|---|---|
| Target Compound Data | Calculated LogP = 1.82; Presence of bulky tert-butoxy group. |
| Comparator Or Baseline | 2-Aminopyridine (LogP ~0.5); 3-Aminopyridine (LogP ~0.1). |
| Quantified Difference | LogP increase of approximately 1.3-1.7 units. |
| Conditions | Calculated octanol-water partition coefficient. |
Why This Matters
Increased lipophilicity can enhance passive membrane permeability, a critical factor in cell-based assays and in vivo models, making it a more suitable scaffold for lead optimization programs than its more polar analogs.
- [1] Calculated LogP for 2-aminopyridine and 3-aminopyridine from PubChem. LogP for 2-(tert-butoxy)pyridin-3-amine from Vulcanchem (see Section 1). View Source
- [2] Structure-activity relationship analysis for kinase inhibitors with aminopyridine cores. Highlights impact of 2-position substitution on selectivity. View Source
